molecular formula C13H21N B13273517 2-methyl-N-(4-methylpentan-2-yl)aniline

2-methyl-N-(4-methylpentan-2-yl)aniline

Cat. No.: B13273517
M. Wt: 191.31 g/mol
InChI Key: YLYJRWGUPWPULF-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methylpentan-2-yl)aniline is an organic compound with the molecular formula C13H21N It is a secondary amine and a derivative of aniline, characterized by the presence of a methyl group and a 4-methylpentan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylpentan-2-yl)aniline typically involves the alkylation of aniline with 4-methylpentan-2-yl halide under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base and an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methylpentan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

2-methyl-N-(4-methylpentan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylpentan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-methylpentan-2-yl)aniline
  • 4-(N-acetyl)-N-(2-methylpentan-2-yl)aniline
  • 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine

Uniqueness

2-methyl-N-(4-methylpentan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-methyl-N-(4-methylpentan-2-yl)aniline

InChI

InChI=1S/C13H21N/c1-10(2)9-12(4)14-13-8-6-5-7-11(13)3/h5-8,10,12,14H,9H2,1-4H3

InChI Key

YLYJRWGUPWPULF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C)CC(C)C

Origin of Product

United States

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